molecular formula C9H14O3 B8623133 1,4-Dioxaspiro[4.4]nonane-7-acetaldehyde

1,4-Dioxaspiro[4.4]nonane-7-acetaldehyde

Cat. No.: B8623133
M. Wt: 170.21 g/mol
InChI Key: SOOYMQHMCFOWGE-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.4]nonane-7-acetaldehyde (CAS 139118-57-3) is a bicyclic spiro compound characterized by a dioxane ring fused to a cyclopentane moiety, with an acetaldehyde (-CH₂CHO) substituent at the 7-position and a methyl group at the same carbon . Its molecular formula is C₁₀H₁₆O₃, with a molecular weight of 184.23 g/mol. Key physical properties include a predicted boiling point of 274.5±15.0°C and a density of 1.10±0.1 g/cm³ . The compound’s structure, represented by the SMILES string O1C2(CCC(C)(CC=O)C2)OCC1, highlights its spirocyclic framework and aldehyde functionality, making it a versatile intermediate in organic synthesis, particularly for protecting carbonyl groups or constructing complex heterocycles .

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

2-(1,4-dioxaspiro[4.4]nonan-8-yl)acetaldehyde

InChI

InChI=1S/C9H14O3/c10-4-2-8-1-3-9(7-8)11-5-6-12-9/h4,8H,1-3,5-7H2

InChI Key

SOOYMQHMCFOWGE-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1CC=O)OCCO2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural, functional, and physicochemical differences between 1,4-Dioxaspiro[4.4]nonane-7-acetaldehyde and analogous spiro compounds:

Compound Name & CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group(s) Key Properties/Applications References
This compound, 7-methyl (139118-57-3) C₁₀H₁₆O₃ 184.23 Aldehyde, methyl Predicted bp: 274.5°C; used in protecting strategies and chiral synthesis .
1,4-Dioxaspiro[4.4]nonane-7-carboxylic acid, ethyl ester (6947-04-2) C₁₀H₁₆O₄ 200.23 Carboxylate ester Hydrophobic derivative; potential precursor for biolubricants .
1,4-Dioxaspiro[4.4]nonan-7-one (109459-59-8) C₇H₁₀O₃ 142.15 Ketone Lower molecular weight; reactive carbonyl group for nucleophilic additions .
7-(Iodomethyl)-1,4-dioxaspiro[4.4]nonane (1042152-81-7) C₈H₁₃IO₂ 284.09 Iodomethyl Halogenated derivative; enhanced electrophilicity for cross-coupling reactions .
1,4-Dioxaspiro[4.5]decane-8-acetaldehyde (143948-97-4) C₁₀H₁₆O₃ 184.23 Aldehyde, expanded spiro ring Larger dioxane ring (4.5 system); altered steric effects .

Structural and Functional Differences

  • Ring Size and Substituents : Compounds like 1,4-Dioxaspiro[4.5]decane-8-acetaldehyde (CAS 143948-97-4) feature a six-membered dioxane ring (4.5 system) instead of a five-membered ring (4.4 system), which increases steric hindrance and alters reactivity .
  • Functional Groups: The ethyl ester derivative (CAS 6947-04-2) replaces the aldehyde with a carboxylate ester, enhancing stability and hydrophobicity . In contrast, the ketone variant (CAS 109459-59-8) lacks the aldehyde but introduces a ketone, enabling distinct reactivity patterns such as keto-enol tautomerism .
  • Halogenation : The iodomethyl derivative (CAS 1042152-81-7) introduces a halogen, making it a candidate for Suzuki-Miyaura couplings or SN2 substitutions .

Physicochemical Properties

  • Boiling Points : Aldehyde derivatives (e.g., 139118-57-3) exhibit higher predicted boiling points (~274°C) compared to ketones (e.g., 109459-59-8) due to stronger dipole-dipole interactions in aldehydes .
  • Density : Methyl-substituted derivatives (e.g., 139118-57-3) have densities around 1.10 g/cm³, whereas halogenated analogs (e.g., 1042152-81-7) are denser (~1.18 g/cm³) due to iodine’s atomic mass .

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